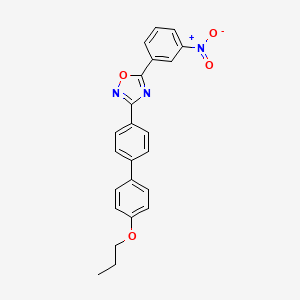
5-(3-nitrophenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-nitrophenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PBD or 2,5-bis(4-biphenylyl)-1,3,4-oxadiazole. It is a fluorescent dye that is used as a probe in biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 5-(3-nitrophenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole involves the interaction of the compound with the target molecule. The fluorescent properties of PBD are due to the presence of the oxadiazole ring, which undergoes a photoinduced electron transfer reaction upon excitation. This results in the emission of light, which can be detected and measured.
Biochemical and Physiological Effects:
5-(3-nitrophenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has been shown to have a variety of biochemical and physiological effects. It can bind to proteins, DNA, and other biomolecules, and can be used to study their interactions. PBD has also been shown to be effective in detecting cancer cells, which makes it a valuable tool in cancer research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(3-nitrophenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole in lab experiments is its high sensitivity and specificity. It is also easy to use and can be used in a variety of applications. However, one of the limitations of using PBD is that it can be toxic to cells at high concentrations, which can affect the results of experiments.
Orientations Futures
There are many future directions for the use of 5-(3-nitrophenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole in scientific research. One area of interest is the development of new methods for the detection of cancer cells using PBD. Another area of interest is the use of PBD in the study of protein-protein interactions. Additionally, there is potential for the use of PBD in the development of new drugs and therapies for a variety of diseases.
Méthodes De Synthèse
The synthesis of 5-(3-nitrophenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole involves the reaction of 4'-propoxy-4-biphenylylcarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-nitroaniline to form the intermediate product. The final product is obtained by reacting the intermediate with sodium azide in the presence of copper(I) iodide.
Applications De Recherche Scientifique
5-(3-nitrophenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole is widely used in scientific research as a fluorescent probe. It is used to study the binding of ligands to proteins, DNA, and other biomolecules. It is also used to measure the concentration of calcium ions in cells and tissues. PBD is also used as a marker for the detection of cancer cells.
Propriétés
IUPAC Name |
5-(3-nitrophenyl)-3-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-2-14-29-21-12-10-17(11-13-21)16-6-8-18(9-7-16)22-24-23(30-25-22)19-4-3-5-20(15-19)26(27)28/h3-13,15H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVQEQSUVKHVKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Nitrophenyl)-3-{4'-propoxy-[1,1'-biphenyl]-4-YL}-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5062652.png)
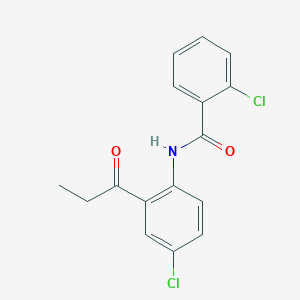
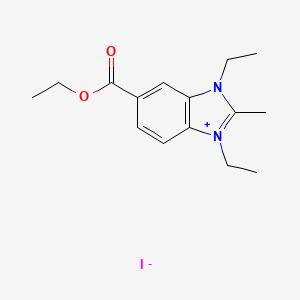
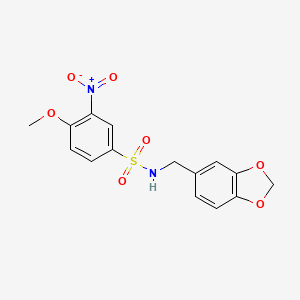

![4-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5062689.png)
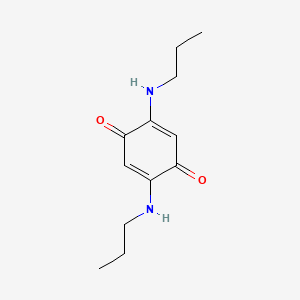
![2-ethoxy-4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B5062709.png)
![10-(diphenylmethylene)-4-(4-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5062710.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(5-phenyl-3-isoxazolyl)methyl]methanamine](/img/structure/B5062720.png)
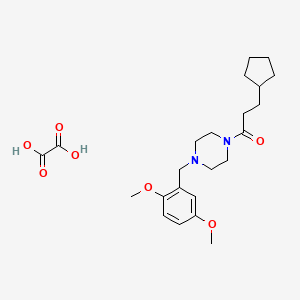
![(1R*,3S*,6R*,8S*)-4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B5062743.png)

![N-[2-(2-chloro-4-methylphenoxy)ethyl]-1-butanamine hydrochloride](/img/structure/B5062749.png)